molecular formula C16H20N2O B2537258 N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide CAS No. 1311650-41-5

N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide

Cat. No.: B2537258
CAS No.: 1311650-41-5
M. Wt: 256.349
InChI Key: FQFZRLSWCOILMY-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide is a synthetic organic compound Its structure includes a cyanocyclobutyl group, a dimethylphenyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide typically involves multiple steps:

    Formation of the cyanocyclobutyl group: This can be achieved through cyclization reactions involving nitriles and suitable precursors.

    Attachment of the dimethylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Formation of the methylacetamide group: This can be done through amidation reactions using acetic acid derivatives and methylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the cyanocyclobutyl ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles like hydroxide (OH-) for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds might include other cyanocyclobutyl derivatives or dimethylphenylacetamides. The uniqueness of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide could be highlighted by its specific combination of functional groups, which may confer unique reactivity or biological activity.

List of Similar Compounds

  • N-(1-cyanocyclobutyl)-2-phenylacetamide
  • N-(1-cyanocyclobutyl)-2-(2,4-dimethylphenyl)-N-methylacetamide
  • N-(1-cyanocyclobutyl)-2-(3,5-dimethylphenyl)-N-methylacetamide

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12-5-6-13(2)14(9-12)10-15(19)18(3)16(11-17)7-4-8-16/h5-6,9H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFZRLSWCOILMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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